Physicochemical Property Profile vs. Cinnamic Acid and Belinostat
CAS 327093-72-1 exhibits a computed XLogP3-AA of 3.1 and a topological polar surface area (TPSA) of 110 Ų [1]. This places it in a more lipophilic region of chemical space compared to the parent scaffold cinnamic acid (XLogP ~1.8, TPSA ~37 Ų) [2]. The compound is also more lipophilic and has a higher TPSA than the HDAC inhibitor belinostat (XLogP ~1.3, TPSA ~95 Ų) [3]. These differences in partition coefficient and polar surface area suggest distinct membrane permeability and bioavailability characteristics that may influence assay performance in cellular versus biochemical settings. However, these are computed values and must be verified experimentally.
| Evidence Dimension | Computed lipophilicity (XLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; TPSA = 110 Ų |
| Comparator Or Baseline | Cinnamic acid (XLogP ~1.8, TPSA ~37 Ų); Belinostat (XLogP ~1.3, TPSA ~95 Ų) |
| Quantified Difference | ΔXLogP vs. cinnamic acid: +1.3; vs. belinostat: +1.8. ΔTPSA vs. cinnamic acid: +73 Ų; vs. belinostat: +15 Ų. |
| Conditions | In silico computed values from PubChem (XLogP3-AA and Cactvs algorithms). |
Why This Matters
Lipophilicity and TPSA are key determinants of passive membrane permeability and oral bioavailability; significant deviations from comparator compounds imply that activity data generated in cellular assays may not be predictable from biochemical assay results, impacting lead selection decisions.
- [1] PubChem Compound Summary for CID 1347560. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 444539 (Cinnamic acid). National Center for Biotechnology Information. View Source
- [3] DrugBank. Belinostat. DB05033. View Source
